1-Hydroxy-5,5-dimethylpyrrolidin-2-one CAS 5165-27-5 properties
1-Hydroxy-5,5-dimethylpyrrolidin-2-one CAS 5165-27-5 properties
Topic: 1-Hydroxy-5,5-dimethylpyrrolidin-2-one (CAS 5165-27-5) Content Type: In-depth Technical Whitepaper Audience: Researchers, Application Scientists, and Drug Development Professionals
From Synthetic Precursor to Critical Marker in Spin Trapping Artifacts
Executive Summary
1-Hydroxy-5,5-dimethylpyrrolidin-2-one (CAS 5165-27-5), frequently designated in literature as DMPOXH or the protonated form of DMPOX , is a cyclic hydroxamic acid derivative of the pyrrolidinone scaffold. While it possesses intrinsic chemical interest as a metal-chelating hydroxamic acid, its primary significance in modern research lies in Electron Paramagnetic Resonance (EPR) spectroscopy .
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
This compound represents the N-hydroxy lactam congener of the widely used spin trap DMPO. Unlike DMPO, which is a nitrone, CAS 5165-27-5 is a cyclic hydroxamic acid.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 1-Hydroxy-5,5-dimethylpyrrolidin-2-one |
| Common Synonyms | DMPOXH; N-hydroxy-5,5-dimethyl-2-pyrrolidone; DMPOX (Protonated) |
| CAS Registry Number | 5165-27-5 |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | High solubility in polar solvents (Water, Methanol, DMSO); Moderate in CHCl₃ |
| UV Absorbance | |
| Mass Spectrometry | |
| pKa | ~8–9 (Hydroxamic acid proton) |
Mechanistic Role in EPR Spectroscopy
The "DMPOX Artifact" Problem
In free radical research, DMPO is used to trap short-lived radicals (e.g.,
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Oxidation: DMPO is oxidized to the DMPOX radical (a nitroxide).
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Detection: The DMPOX radical exhibits a characteristic 3-line EPR spectrum (
G) often mistaken for other adducts. -
Decay/Reduction: The DMPOX radical is unstable and readily reduces (gains an electron and proton) to form 1-Hydroxy-5,5-dimethylpyrrolidin-2-one (CAS 5165-27-5) .
Therefore, the presence of CAS 5165-27-5 in LC-MS analysis of spin-trapping mixtures is the confirmatory fingerprint that non-radical oxidation of the spin trap has occurred.
Figure 1: The oxidative degradation pathway of DMPO leading to CAS 5165-27-5. Unlike genuine spin trapping, this pathway does not involve the capture of a free radical.
Synthesis & Production Protocols
To use CAS 5165-27-5 as a reference standard, it must be synthesized in high purity, avoiding contamination with the nitrone (DMPO). The most robust method involves the reductive cyclization of nitro-esters.
Protocol: Reductive Cyclization from 4-Methyl-4-nitropentanoate
Principle: Zinc dust in the presence of ammonium chloride selectively reduces the nitro group to a hydroxylamine, which spontaneously cyclizes with the pendant ester group to form the cyclic hydroxamic acid.
Materials:
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Methyl 4-methyl-4-nitropentanoate (Precursor)
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Zinc dust (activated)
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Ammonium Chloride (NH₄Cl)
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Methanol (solvent)
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Water
Step-by-Step Methodology:
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Preparation: Dissolve 10 mmol of methyl 4-methyl-4-nitropentanoate in 50 mL of Methanol:Water (4:1 v/v).
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Activation: Add 1.2 equivalents of NH₄Cl to the solution. Cool the mixture to 0°C in an ice bath.
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Reduction: Slowly add 2.5 equivalents of Zinc dust in small portions over 30 minutes. Maintain temperature <10°C to prevent over-reduction to the lactam (pyrrolidone).
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Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (disappearance of nitro-ester).
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Work-up: Filter off the Zinc oxide/salts through a Celite pad. Wash the pad with methanol.
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Isolation: Concentrate the filtrate under reduced pressure. Extract the residue with Ethyl Acetate (3 x 20 mL).
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Purification: Wash combined organic layers with brine, dry over Na₂SO₄, and evaporate. Recrystallize from Et₂O/Hexane to yield white crystals.
Validation Criteria:
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NMR: ¹H NMR should show the disappearance of the methyl ester singlet (approx 3.6 ppm) and the retention of the gem-dimethyl signal.
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Ferric Chloride Test: Positive (deep red/violet color) indicating the presence of the hydroxamic acid (-N(OH)-C=O) moiety.
Experimental Workflow: Distinguishing Adducts via LC-MS
When analyzing biological samples where DMPO was used, you must distinguish between the DMPO-OH adduct (trapped hydroxyl radical) and DMPOXH (oxidized impurity).
Table 2: Diagnostic Comparison
| Feature | DMPO-OH Adduct | DMPOXH (CAS 5165-27-5) |
| Origin | Trapping of | Oxidation by high-valent metals |
| Molecular Mass | 130.08 Da (Isomeric) | 130.08 Da (Isomeric) |
| Retention Time (RP-HPLC) | Elutes Earlier (More Polar) | Elutes Later (Less Polar than adduct) |
| Fragmentation (MS/MS) | Loss of | Loss of |
| EPR Signal | 4-line (1:2:2:1 quartet) | Silent (Precursor to 3-line radical) |
Protocol: LC-MS/MS Separation
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
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Mobile Phase:
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A: Water + 0.1% Formic Acid
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B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 0% B for 2 min, ramp to 40% B over 10 min.
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Detection: Monitor MRM transition
(common to both but ratios differ) and (ring cleavage). -
Result: CAS 5165-27-5 will appear as a distinct peak separated from the spin adduct.
Biological & Pharmaceutical Relevance[8][9]
While primarily an analytical standard, the structure of 1-Hydroxy-5,5-dimethylpyrrolidin-2-one confers specific biological activities typical of cyclic hydroxamic acids:
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Metal Chelation: The N-hydroxy-2-pyrrolidinone moiety is a bidentate ligand capable of chelating Fe³⁺ and Zn²⁺. This property can interfere with metalloenzyme assays if the compound is present in high concentrations.
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MMP Inhibition: Hydroxamic acids are classical inhibitors of Matrix Metalloproteinases (MMPs). While 5165-27-5 is a simple congener, it may exhibit weak inhibitory activity against zinc-dependent proteases.
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Nitric Oxide Donor Potential: Under oxidative conditions, cyclic hydroxamic acids can release NO or nitroxyl (HNO), suggesting potential (though unverified) vasoactive properties.
Figure 2: Functional applications and biological interactions of CAS 5165-27-5.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).[2]
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Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Stability: Stable in solid form. In solution, it may slowly oxidize to the DMPOX radical if exposed to air and trace metals. Always prepare fresh solutions for analytical calibration.
References
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Radical Trapping Study of the Relaxation of bis-Fe(IV) MauG. National Institutes of Health (PMC). Available at: [Link]
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Preparation of 1,5-Disubstituted Pyrrolidin-2-ones. Organic Chemistry Portal. Available at: [Link]
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5,5-Dimethylpyrrolidin-2-one Compound Summary. PubChem. Available at: [Link]
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Synthesis and properties of cyclic hydroxamic acids. LookChem/MolAid Technical Data. Available at: [Link]
